molecular formula C13H14FN3OS B2727472 N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide CAS No. 1394640-40-4

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2727472
CAS No.: 1394640-40-4
M. Wt: 279.33
InChI Key: VTQYGWIGXACBHH-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a pyridine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes the purification of intermediates and the final product through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide is unique due to the presence of both a thiazole and a fluoropyridine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-2-10-8-17-12(19-10)4-6-16-13(18)9-3-5-15-11(14)7-9/h3,5,7-8H,2,4,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYGWIGXACBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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